7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is an organic compound with a complex molecular structure. This compound belongs to a class of heterocyclic compounds, which are crucial in various chemical, biological, and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the pyrano[2,3-d]pyrimidine core. This process generally includes the following steps:
Condensation reaction: : Starting with a precursor such as 2-amino-3-cyanopyridine, which undergoes condensation with an appropriate aldehyde.
Cyclization: : Cyclization occurs through intramolecular nucleophilic attack, facilitated by heating or using a catalyst.
Reaction conditions often involve temperatures ranging from 80°C to 120°C, and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
For large-scale production, similar synthetic methods are employed, but they are optimized for efficiency and cost-effectiveness. Industrial methods often use batch or continuous flow reactors, ensuring consistent quality and yield. Catalyst choice and solvent recovery systems are crucial for minimizing waste and maximizing output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can convert nitro groups to amines using agents like lithium aluminum hydride.
Substitution: : It can participate in nucleophilic substitution reactions where the benzylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.
Substitution: : Sodium hydride, various nucleophiles like alcohols or amines.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Substituted derivatives retaining the pyrano[2,3-d]pyrimidine core.
Scientific Research Applications
7-Amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a compound of interest in various fields:
Chemistry: : Used as a starting material for the synthesis of complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Industry: : Employed in the creation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme inhibition: : It may inhibit enzymes by binding to their active sites, thus blocking substrate access.
Pathways involved: : It can affect signaling pathways in cells, leading to changes in biological responses.
Comparison with Similar Compounds
Compared to other pyrano[2,3-d]pyrimidines, this compound stands out due to its unique substitution pattern:
Similar compounds
7-Amino-2-(methylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile
7-Amino-2-(ethylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Its uniqueness lies in the benzylthio group, which can confer distinct chemical and biological properties, differentiating it from its methylthio and ethylthio analogs.
Properties
IUPAC Name |
7-amino-2-benzylsulfanyl-4-oxo-5-propan-2-yl-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10(2)13-12(8-19)15(20)24-17-14(13)16(23)21-18(22-17)25-9-11-6-4-3-5-7-11/h3-7,10,13H,9,20H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOUMNGMEJHJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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